molecular formula C16H15N3O4 B13371689 2-hydroxy-N-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4,6-dimethylpyridine-3-carboxamide

2-hydroxy-N-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B13371689
M. Wt: 313.31 g/mol
InChI Key: CAXMUIAUTRMZFQ-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxazine moiety, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Introduction of the Benzoxazine Moiety: The benzoxazine ring is introduced through a cyclization reaction involving an ortho-hydroxybenzamide and an appropriate aldehyde or ketone.

    Coupling of the Two Moieties: The pyridine and benzoxazine moieties are coupled through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways such as the NF-κB pathway in inflammation, the p53 pathway in cancer, or the bacterial cell wall synthesis pathway in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the benzoxazine moiety, resulting in different chemical and biological properties.

    N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide: Lacks the dimethyl groups, affecting its reactivity and interaction with molecular targets.

Uniqueness

4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both the dimethyl groups and the benzoxazine moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O4/c1-8-5-9(2)17-15(21)14(8)16(22)18-10-3-4-12-11(6-10)19-13(20)7-23-12/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)

InChI Key

CAXMUIAUTRMZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C

Origin of Product

United States

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